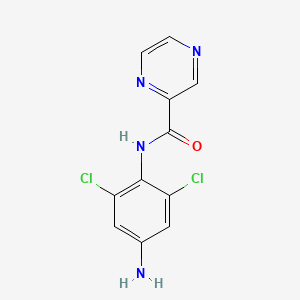

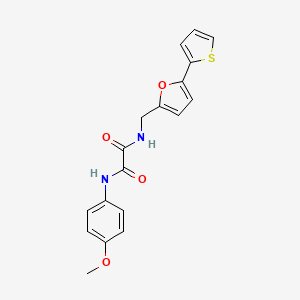

![molecular formula C20H22BrN5O3 B2904792 5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-73-3](/img/structure/B2904792.png)

5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an amine, a bromobenzyl group, a dimethoxyphenyl group, and a triazole .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications

Anticancer Research

One of the primary scientific research applications of compounds related to 5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is in the field of anticancer research. For instance, Bekircan et al. (2008) reported the synthesis and evaluation of anticancer activity for new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. Their study showed that some of these compounds exhibit significant activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a dose of 10 μM (Bekircan et al., 2008).

Antimicrobial Research

Another significant application is in the field of antimicrobial research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Their findings indicated that some of these compounds possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Peptide Synthesis

The compound also finds applications in peptide synthesis. Albericio and Bárány (2009) developed a method for solid-phase synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides. This method demonstrates the utility of triazole derivatives in facilitating the synthesis of peptide chains, showcasing the versatility of compounds like this compound in peptide chemistry (Albericio & Bárány, 2009).

Molecular Interaction Studies

Research by Ahmed et al. (2020) on triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, revealed insights into π-hole tetrel bonding interactions. Their work, which included Hirshfeld surface analysis and DFT calculations, contributes to a deeper understanding of molecular interactions and bonding in such compounds (Ahmed et al., 2020).

Antimicrobial Activity

Additionally, Başoğlu et al. (2013) explored the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties with 1,2,4-triazole, testing their antimicrobial activities. Such studies highlight the potential of triazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Dipeptide Synthesis

Research by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, utilized in the synthesis of dipeptides, further emphasizes the compound's relevance in peptide chemistry (Ferrini et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZRUIAUJBSJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)